3-amino-6-(4-chlorophenyl)-N-(4-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-6-(4-chlorophenyl)-N-(4-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with amino, chlorophenyl, and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(4-chlorophenyl)-N-(4-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine core.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(4-chlorophenyl)-N-(4-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-amino-6-(4-chlorophenyl)-N-(4-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-6-(4-chlorophenyl)-N-(4-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6-(4-fluorophenyl)-4-phenyl-thieno[2,3-b]pyridine-2-carbonitrile
- 3-amino-6-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
3-amino-6-(4-chlorophenyl)-N-(4-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14ClN3O2S |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
3-amino-6-(4-chlorophenyl)-N-(4-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H14ClN3O2S/c21-12-3-1-11(2-4-12)16-10-9-15-17(22)18(27-20(15)24-16)19(26)23-13-5-7-14(25)8-6-13/h1-10,25H,22H2,(H,23,26) |
InChI Key |
SCIZKGYHKPMVJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)O)N)Cl |
Origin of Product |
United States |
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